molecular formula C17H23F3N2O3 B1140923 (2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid CAS No. 200274-80-2

(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid

Cat. No.: B1140923
CAS No.: 200274-80-2
M. Wt: 360.4 g/mol
InChI Key: SPSXVWTYDBWKPK-UQKRIMTDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid typically involves the reaction of L-phenylalanine with cyclohexylamine in the presence of trifluoroacetic acid. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Methanol, ethanol, or dichloromethane.

Major Products Formed

Scientific Research Applications

(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-L-phenylalanine: Lacks the amide group present in (2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid.

    L-Phenylalaninamide: Does not have the cyclohexyl group.

    N-Cyclohexyl-L-tyrosinamide: Contains a hydroxyl group on the phenyl ring.

Uniqueness

This compound is unique due to its combination of a cyclohexyl group and a phenylalaninamide moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

CAS No.

200274-80-2

Molecular Formula

C17H23F3N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H22N2O.C2HF3O2/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;3-2(4,5)1(6)7/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);(H,6,7)/t14-;/m0./s1

InChI Key

SPSXVWTYDBWKPK-UQKRIMTDSA-N

SMILES

C1CCC(CC1)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Synonyms

(S)-α-Amino-N-cyclohexylbenzenepropanamide Mono(Trifluoroacetic Acid Salt); _x000B_(αS)-α-Amino-N-cyclohexylbenzenepropanamide 2,2,2-Trifluoroacetate

Origin of Product

United States

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